Product packaging for 3-Deoxy-tetra-O-acetyl-d-ribo-hexose(Cat. No.:)

3-Deoxy-tetra-O-acetyl-d-ribo-hexose

Cat. No.: B12318560
M. Wt: 332.30 g/mol
InChI Key: TWQVUVQFUFLAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-tetra-O-acetyl-d-ribo-hexose is a protected derivative of the 3-deoxy-d-ribo-hexose monosaccharide, where all four hydroxyl groups are acetylated. In carbohydrate chemistry, such per-acetylated deoxy sugars are invaluable synthetic intermediates and building blocks for the construction of more complex oligosaccharides, glycoconjugates, and natural products. The acetyl groups serve as protective groups, enhancing the compound's stability and solubility in organic solvents while allowing for selective deprotection under mild conditions. The core structure of 3-deoxy-d-ribo-hexose is characterized by the absence of a hydroxyl group at the 3' carbon position, a modification found in various biologically significant natural products. Deoxygenation at this position can profoundly alter the chemical and conformational properties of the sugar ring, influencing its interactions with enzymes and other biological targets. Researchers utilize this compound in glycosylation reactions to install the 3-deoxy-d-ribo-hexose moiety into target molecules, a strategy relevant for probing biological pathways or synthesizing compounds like specialized metabolites and bacterial O-antigen fragments. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O9 B12318560 3-Deoxy-tetra-O-acetyl-d-ribo-hexose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

(3,5,6-triacetyloxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3

InChI Key

TWQVUVQFUFLAHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Deoxy D Ribo Hexose and Tetra O Acetylated Derivatives

Chemical Synthesis Approaches to 3-Deoxyhexoses

The creation of a deoxy position within a sugar scaffold is a foundational challenge that necessitates highly selective chemical transformations. The approach must precisely target a single hydroxyl group among several, often with similar reactivity, and control the stereochemical outcome at the modified center.

Selective deoxygenation at the C-3 position of a hexose (B10828440) is a non-trivial step due to the presence of a secondary hydroxyl group, which can be sterically hindered. researchgate.net A common and effective strategy involves a two-step process: activation of the target hydroxyl group followed by reductive cleavage.

One of the most reliable methods for this transformation is the Barton-McCombie deoxygenation . This reaction involves converting the C-3 alcohol into a thiocarbonyl derivative, such as a xanthate or a thiocarbamate. For instance, a protected hexose precursor with a free C-3 hydroxyl group can be reacted with an imidazolylthiocarbonyl derivative. The subsequent treatment of this intermediate with a radical initiator (like AIBN) and a reducing agent, typically tributyltin hydride (Bu3SnH), results in the reductive cleavage of the C-O bond, replacing it with a C-H bond. researchgate.net

Alternative approaches utilize other leaving groups. The C-3 hydroxyl can be converted into a sulfonate ester, such as a tosylate or mesylate. Subsequent reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) can then effect the deoxygenation. The choice of protecting groups for the other hydroxyls is critical to prevent undesired side reactions. For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common starting material where the C-3 hydroxyl is the only one available for reaction.

A summary of common deoxygenation strategies is presented below.

Method Activation Step Reductant Key Features
Barton-McCombie Formation of a thiocarbonyl derivative (e.g., xanthate)Tributyltin hydride (Bu₃SnH)Radical-based mechanism; effective for hindered secondary alcohols. researchgate.net
Sulfonate Reduction Formation of a tosylate or mesylateLithium aluminum hydride (LiAlH₄)S_N2-type hydride attack; can be accompanied by elimination.
Catalytic Hydrosilylation Direct reaction or after activationSilanes (e.g., Et₃SiH) with a Lewis acid catalyst like B(C₆F₅)₃Can reduce primary and secondary alcohols directly under specific catalytic conditions. organic-chemistry.org

Achieving the specific D-ribo configuration at the C-2, C-4, and C-5 centers is paramount. The synthetic strategy is often dictated by the choice of the starting material, which provides the foundational stereochemistry. D-glucose is a common precursor. To obtain the ribo configuration from a gluco precursor, an inversion of stereochemistry at the C-3 position is required.

A powerful strategy to achieve this is through a double inversion (S_N2) protocol. nih.gov For example:

Starting with a suitably protected D-glucose derivative (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside), the C-3 hydroxyl group is activated by converting it into an excellent leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate).

The first S_N2 reaction is performed using a nucleophile like sodium nitrite (B80452) or acetate (B1210297), which attacks the C-3 position and inverts the configuration from gluco to gulo. nih.gov

The newly introduced group is then converted into another leaving group, and a second S_N2 displacement is carried out, for instance with an azide (B81097) nucleophile. This second inversion converts the gulo configuration to the galacto configuration if targeting a 3-azido derivative. nih.gov For deoxygenation, a related strategy would involve nucleophilic displacement of the C-3 triflate with a hydride source that proceeds with inversion, or displacement with a group that can be subsequently reduced without affecting the stereocenter.

Another established method involves the opening of an epoxide ring. For instance, forming a 2,3-anhydro-D-allopyranoside (which has an epoxide between C-2 and C-3) from a glucose derivative and then performing a reductive ring-opening with a reagent like LiAlH₄ can lead to the formation of the 3-deoxy-D-ribo-hexose derivative. The regioselectivity of the epoxide opening is governed by the Fürst-Plattner rule, which dictates that diaxial opening is strongly favored.

The synthesis of 3-deoxy-D-ribo-hexose from readily available monosaccharides like D-glucose or D-xylose is a multi-step process that requires careful planning and optimization. researchgate.net A representative pathway starting from D-glucose involves a sequence of protection, modification, and deprotection steps.

Crystalline 3-deoxy-α-D-ribo-hexose has been successfully prepared and characterized. acs.org Often, the synthesis proceeds via stable intermediates like 1,6-anhydro derivatives, which can be formed from the parent sugar in aqueous acid and later hydrolyzed to release the free sugar. researchgate.net For example, 3-deoxy-D-ribo-hexose has been shown to form its 1,6-anhydride, which can be isolated and characterized as its di-O-acetyl derivative. researchgate.net

A typical multi-step synthetic sequence is outlined in the table below.

Step Transformation Typical Reagents Intermediate/Product
1 ProtectionAcetone, H⁺ (for di-O-isopropylidene); Benzyl bromide, NaH (for benzylation)Protected hexose (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)
2 Selective DeprotectionMild acid1,2-O-isopropylidene-α-D-glucofuranose
3 C-3 ActivationTriflic anhydride (B1165640), Pyridine (B92270)C-3 triflate derivative
4 DeoxygenationH₂, Pd/C (catalytic hydrogenation) or LiAlH₄3-deoxy-1,2-O-isopropylidene-α-D-ribo-hexofuranose. researchgate.net
5 Full DeprotectionAqueous acid (e.g., TFA)3-Deoxy-D-ribo-hexose. acs.org

Controlled Acetylation Protocols for 3-Deoxy-D-ribo-hexose

Once the 3-deoxy-D-ribo-hexose scaffold is obtained, the remaining four hydroxyl groups (at C-1, C-2, C-4, and C-6) are typically acetylated to yield the final target compound, 3-deoxy-tetra-O-acetyl-d-ribo-hexose. This step is crucial for subsequent glycosylation reactions or for characterization purposes.

While methods for the regioselective acetylation of sugars exist, such as the selective acetylation of primary hydroxyls using 1-acetylimidazole (B1218180) in water, the synthesis of this compound requires peracetylation. rsc.org The standard and most common method for exhaustive acetylation involves treating the unprotected sugar with a large excess of acetic anhydride. A base, typically pyridine or sodium acetate, is used as a catalyst and acid scavenger. The reaction is usually performed at or slightly above room temperature until analysis (e.g., by TLC) shows complete conversion to the fully acetylated product. This process effectively acetylates all available hydroxyl groups, including the anomeric one, without significant regioselectivity.

The acetylation of the anomeric hydroxyl group at C-1 results in the formation of a mixture of anomers (α and β). The ratio of these anomers is highly dependent on the reaction conditions, a phenomenon linked to the anomeric effect. tandfonline.com

Base-Catalyzed Acetylation (Kinetic vs. Thermodynamic Control): When acetylation is carried out using acetic anhydride in pyridine at low temperatures, the reaction is often under kinetic control. The β-anomer, with its equatorial anomeric hydroxyl, is typically more sterically accessible and may react faster. However, under prolonged reaction times or at higher temperatures, the system can equilibrate to the thermodynamically more stable anomer. For many glucose derivatives, the α-anomer is favored due to the stabilizing anomeric effect, where the axial anomeric acetoxy group is stabilized by an interaction with the lone pairs of the ring oxygen.

Lewis Acid-Promoted Anomerization: It has been known for decades that Lewis acids can promote the anomerization of fully acylated glycosides. nih.gov The use of Lewis acids like tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), or iron(III) chloride (FeCl₃) during or after acetylation can catalyze the equilibration between the α and β anomers. nih.gov This occurs via the formation of a transient oxocarbenium ion intermediate at the anomeric center, which can then be attacked by an acetate nucleophile from either the α or β face. The final ratio of anomers reflects their thermodynamic stability under the specific reaction conditions.

The influence of different conditions on the anomeric outcome is summarized below.

Condition Catalyst/Solvent Typical Outcome Controlling Factor
Basic Acetic Anhydride / PyridineOften favors the thermodynamic product (α-anomer) upon equilibration. tandfonline.comAnomeric Effect
Acidic (Lewis Acid) Acetic Anhydride / FeCl₃, SnCl₄, etc.Leads to an equilibrium mixture of α and β anomers. nih.govThermodynamic Equilibrium
Aqueous Acetic Anhydride / Na₂CO₃ (aq)Can selectively acetylate the anomeric hydroxyl, often yielding a mixture. nih.govReactivity in aqueous media

Chemo-Enzymatic Synthesis and Biocatalytic Transformations of Acetylated Deoxy Sugars

The integration of enzymatic processes with chemical synthesis offers a powerful approach to overcome challenges in carbohydrate chemistry, such as regioselectivity and the need for extensive protecting group manipulations.

Enzyme-Mediated Regioselective Deacetylation and Transacetylation in Carbohydrate Systems

Enzymes, particularly lipases, have demonstrated remarkable utility in the regioselective acylation, deacylation, and transacetylation of sugar molecules. This enzymatic precision provides access to partially protected carbohydrate building blocks that are challenging to obtain through purely chemical methods. While direct enzymatic deacetylation of this compound is not extensively documented in publicly available research, the principles established with other acetylated sugars are highly relevant.

Lipases, such as those from Candida antarctica and porcine pancreas, are known to catalyze the selective removal of acetyl groups from peracetylated carbohydrates. The regioselectivity of these enzymes is often directed by the steric and electronic environment of the acetyl groups. For instance, studies on other pyranose structures have shown that lipases can preferentially hydrolyze primary acetate groups over secondary ones, and can even differentiate between secondary acetates at different positions on the sugar ring. This selectivity is crucial for preparing intermediates for the synthesis of complex oligosaccharides and glycoconjugates.

Transacetylation, the enzyme-catalyzed transfer of an acetyl group from one hydroxyl group to another, is another valuable tool. This process can be used to isomerize partially acetylated sugars, providing access to a wider range of protected derivatives from a single precursor. The application of these enzymatic methods to this compound could potentially allow for the selective deprotection of specific hydroxyl groups, yielding valuable intermediates for further glycosylation or modification.

Exploration of Engineered Pathways for Deoxy Sugar Production

The field of metabolic engineering offers a promising avenue for the production of deoxy sugars. By introducing and optimizing heterologous gene clusters in microbial hosts like E. coli or Saccharomyces cerevisiae, it is possible to create "cell factories" for the synthesis of rare sugars. These engineered pathways often start from common central metabolites and proceed through a series of enzymatic steps to the desired deoxy sugar.

While a specific engineered pathway for the de novo production of 3-deoxy-D-ribo-hexose has not been extensively detailed in available literature, the general strategies are well-established. Typically, a pathway would be designed to divert a common sugar phosphate (B84403) intermediate, such as glucose-6-phosphate, towards the target molecule. This would involve a series of enzymes including dehydratases, epimerases, reductases, and potentially transketolases or transaldolases to achieve the desired deoxygenation and stereochemistry.

For instance, the biosynthesis of other 3-deoxyhexoses often involves a key 3-dehydration step catalyzed by a specific dehydratase enzyme. Subsequent enzymatic reductions and epimerizations would then establish the final stereochemical configuration of the sugar. The identification and characterization of enzymes with the desired activity and substrate specificity are critical for the successful design of such a pathway. The exploration of microbial genomes and protein engineering techniques are powerful tools in this endeavor.

De Novo Synthetic Routes to the 3-Deoxyhexose Framework and its Derivatives

De novo synthesis, which builds complex molecules from simple, achiral starting materials, provides an alternative and often more flexible approach to carbohydrate synthesis compared to the modification of existing sugars.

A convenient and notable de novo synthesis of 3-deoxy-D-ribo-hexose has been reported, highlighting the power of modern synthetic methods. A key intermediate in several synthetic strategies is 1,6-anhydro-3-deoxy-β-D-ribo-hexopyranose. The synthesis of this anhydro sugar allows for the controlled introduction of functionality and subsequent conversion to the desired 3-deoxy-D-ribo-hexose.

One established route to a related compound, 3-amino-2,3,6-trideoxy-D-ribo-hexose, commences from the readily available methyl α-D-mannopyranoside. nih.gov This multi-step synthesis involves the introduction of an amino group at the C-3 position and deoxygenation at C-2 and C-6. A key step in this sequence is the formation of a crystalline 4-acetate derivative, demonstrating the feasibility of selective acetylation in the presence of other functional groups. nih.gov While this synthesis leads to a trideoxyamino sugar, the strategies employed for stereocontrol and functional group manipulation are instructive for the synthesis of 3-deoxy-D-ribo-hexose itself.

Furthermore, asymmetric syntheses of 3,6-dideoxy sugars have been developed, starting from achiral precursors like 2-acetylfuran. chemistryviews.org These routes often employ enantioselective reductions and rearrangements to establish the key stereocenters of the pyranose ring. chemistryviews.org Such approaches offer access to enantiomerically pure deoxy sugars and their derivatives.

Once 3-deoxy-D-ribo-hexose is obtained, its conversion to the tetra-O-acetylated derivative can be achieved through standard acetylation procedures, typically using acetic anhydride in the presence of a base like pyridine or sodium acetate. The complete acetylation of all four hydroxyl groups yields this compound.

Table of Synthetic Intermediates and Products

Compound Name Structure Role in Synthesis
1,6-Anhydro-3-deoxy-β-D-ribo-hexopyranose Pyranose with an internal anhydro bridge Key intermediate in de novo synthesis
Methyl α-D-mannopyranoside Methyl glycoside of mannose Starting material for related deoxyamino sugars
2-Acetylfuran Heterocyclic ketone Achiral starting material for asymmetric synthesis
3-Deoxy-D-ribo-hexose The target deoxy sugar Final product of de novo synthesis

The development of these advanced synthetic methodologies, encompassing both chemo-enzymatic and de novo approaches, provides a robust toolkit for accessing 3-deoxy-D-ribo-hexose and its derivatives. These compounds serve as valuable building blocks for the synthesis of more complex glycans and glycoconjugates, paving the way for further investigations into their biological significance.

Chemical Reactivity and Transformation Studies of 3 Deoxy Tetra O Acetyl D Ribo Hexose Systems

Reactivity Profile of the Acetyl Protecting Groups

The acetyl groups in 3-Deoxy-tetra-O-acetyl-D-ribo-hexose, while serving as robust protecting groups, also offer opportunities for selective chemical manipulation. Their reactivity is central to the use of this molecule as a versatile building block in carbohydrate synthesis.

The selective removal of specific acetyl groups from a fully acetylated sugar is a critical strategy for preparing intermediates with a free hydroxyl group, ready for subsequent reactions. These partially protected molecules are invaluable as glycosyl acceptors or for the introduction of other functional groups. Both chemical and enzymatic methods have been developed for regioselective deacetylation.

Chemical methods often exploit the differential reactivity of the hydroxyl groups. For instance, the anomeric acetyl group can be selectively removed under specific catalytic conditions. A method using triisopropyltin ethoxide, (i-Pr)3Sn(OEt), has been described for the regioselective deacetylation of the anomeric position in fully acetylated carbohydrates like glucose and galactose. researchgate.net This approach allows for the isolation of the hemiacetal, which can then be used in further transformations.

Enzymatic deacetylation offers a powerful and highly specific alternative under mild conditions. Lipases, such as those from Candida rugosa and Candida cylindracea, have demonstrated high regioselectivity in cleaving ester groups at specific positions on the sugar ring. researchgate.net For example, lipase (B570770) from Candida rugosa can catalyze the deacetylation at the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, providing a convenient one-step preparation of the 1,2,3-tri-O-acetyl derivative. researchgate.net This high degree of selectivity is difficult to achieve with conventional chemical methods and is a cornerstone of "green chemistry" approaches in carbohydrate synthesis.

Table 1: Comparison of Methods for Selective Deacetylation

Method Reagent/Catalyst Selectivity Conditions Advantages
Chemical (i-Pr)3Sn(OEt) Anomeric (C-1) position researchgate.net Anhydrous organic solvent Good for isolating hemiacetals
Enzymatic Lipase from Candida rugosa Primary (e.g., C-5 of ribofuranose) researchgate.net Aqueous buffer, mild pH High regioselectivity, environmentally benign

| Enzymatic | Lipase from Candida cylindracea | Primary hydroxyl functions researchgate.net | Phosphate (B84403) buffer/DMF | High specificity |

Transacetylation, or the intramolecular migration of an acetyl group from one hydroxyl position to another, is a potential side reaction during the synthesis and manipulation of polyacetylated sugars. This process is typically acid- or base-catalyzed and can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. The propensity for acetyl migration is influenced by the solvent, temperature, and the specific stereochemistry of the carbohydrate. While not always desirable, understanding the conditions that promote or suppress this phenomenon is crucial for synthetic planning. In some contexts, the absence of acetyl migration is a noted advantage of a particular synthetic methodology. nih.gov

Transformations at the Anomeric Center of this compound

The anomeric center (C-1) is the most reactive position on the pyranose ring and is the site of glycosidic bond formation. The stereocontrolled construction of this bond is one of the most significant challenges in carbohydrate chemistry.

The use of this compound as a glycosyl donor allows for the synthesis of 3-deoxyglycosides, which are components of numerous bioactive natural products. nih.gov The stereochemical outcome of a glycosylation reaction (whether the α or β anomer is formed) is dependent on several factors, including the nature of the protecting groups, the leaving group at the anomeric center, the promoter (catalyst), the solvent, and the reactivity of the glycosyl acceptor. researchgate.net

For 2-deoxy sugar donors, the absence of a participating group at the C-2 position means that stereocontrol can be difficult to achieve. However, for 3-deoxy sugars, while the C-2 acetyl group can provide neighboring group participation to favor the formation of 1,2-trans glycosides (β-linkages in the gluco/ribo series), other factors can dominate. Low-temperature reactions in non-polar solvents like dichloromethane (B109758) often favor the formation of the thermodynamically more stable anomer, which can be predicted based on the anomeric effect. nih.gov The stereochemistry of the resulting glycosidic linkage is often determined using NMR spectroscopy, with the magnitude of the 3J C-1/H-3ax coupling constant being a key indicator: values of 5.0–7.0 Hz typically indicate an equatorial (β) glycoside, while values ≤1.0 Hz characterize an axial (α) glycoside. nih.gov

To be used in glycosylation, this compound must first be converted into a suitable glycosyl donor, which possesses a good leaving group at the anomeric position. A common strategy involves the selective de-O-acetylation at C-1 to yield the hemiacetal, followed by conversion to a more reactive species. For example, treatment of peracetylated sugars with hydrogen bromide (HBr) in acetic acid is a classic method for preparing highly reactive glycosyl bromides. researchgate.net These donors can then be activated by a promoter, such as a silver or mercury salt, to react with a glycosyl acceptor (an alcohol). bris.ac.uk

Alternatively, 3-deoxy-D-ribo-hexose derivatives can be synthesized from other starting materials. For instance, 3-deoxy-mannoside and -glucoside donors can be prepared from their respective 1,6-anhydro derivatives, which are often derived from abundant biomass sources like cellulose. researchgate.netresearchgate.net

Glycosyl acceptors are prepared by selectively deprotecting one hydroxyl group on the acceptor molecule, a process that relies on the selective de-O-acetylation methods discussed previously.

Table 2: Common Glycosyl Donors Derived from Acetylated Sugars

Donor Type Anomeric Leaving Group Typical Preparation from Acyl Sugar Promoter/Activator
Glycosyl Halide -Br, -Cl, -F Treatment with HBr/AcOH, HCl, or HF-Pyridine researchgate.netbris.ac.uk Ag+, Hg2+ salts, Lewis acids (e.g., BF3·OEt2)
Thioglycoside -SPh, -SEt Reaction with thiol under Lewis acid catalysis NIS/TfOH, DMTST, BSP/Tf2O

| Glycosyl Acetate (B1210297) | -OAc | The starting material itself | Strong Lewis acids (e.g., SnCl4, TMSOTf) |

Conformational Dynamics and Elucidation of Reaction Mechanisms

The three-dimensional shape, or conformation, of the this compound ring system profoundly influences its reactivity. The absence of the C-3 hydroxyl group alters the electronic and steric environment compared to its parent sugar, D-glucose.

X-ray crystallography studies on the parent compound, 3-deoxy-β-D-ribo-hexopyranose, show that it adopts a slightly distorted ⁴C₁ chair conformation. researchgate.netnih.gov This is the same chair form as D-glucose, where the large substituents (hydroxyl and hydroxymethyl groups) occupy equatorial positions to minimize steric strain. Deoxygenation at C-3 leads to subtle but significant changes in bond lengths and torsion angles throughout the ring compared to β-D-glucopyranose. nih.gov

These conformational features are critical for understanding reaction mechanisms. During deacetylation, for example, the formation of an intermediate oxonium ion is stabilized by the conformation of the pyranose ring. The stereoelectronic anomeric effect, which describes the preference for an electronegative substituent at the anomeric center to occupy an axial position, plays a key role in the stability of intermediates and transition states, thereby guiding the stereochemical outcome of reactions at C-1. mdpi.com In glycosylation reactions, the conformation of the entire donor molecule, including its side chains, can dictate the facial selectivity of the incoming acceptor, leading to a high degree of stereocontrol. nih.gov

Table 3: Key Conformational and Structural Parameters

Parameter Observation for 3-Deoxy-D-ribo-hexose Systems Significance
Ring Conformation Adopts a ⁴C₁ chair conformation. researchgate.netnih.gov Minimizes steric interactions, placing bulky groups in equatorial positions.
Puckering Parameters Q = 0.563 Å, θ = 3.9°, φ = 350.3° for the parent β-anomer. researchgate.net Quantifies the specific shape and any distortion from an ideal chair.
Anomeric Effect Influences the stability of intermediates and the stereochemical outcome of reactions at C-1. mdpi.com Helps explain the preference for certain anomers in glycosylation and deacetylation.

| Bond Torsions | Deoxygenation at C-3 significantly affects C-O bond torsions involving the anomeric carbon. nih.gov | Alters the electronic environment and reactivity of the anomeric center. |

Derivatization Strategies and Analogue Design Based on the 3 Deoxy Tetra O Acetyl D Ribo Hexose Scaffold

Synthesis of Structurally Modified Analogs for Academic Research

The 3-deoxy-D-ribo-hexose scaffold serves as a valuable template for creating structurally diverse carbohydrate analogs. By selectively modifying the non-deoxygenated positions, researchers can fine-tune the molecule's properties for specific academic investigations, such as studying enzyme-substrate interactions or developing molecular probes.

Introduction of Heteroatoms and Diverse Functional Groups at Non-Deoxygenated Positions

The introduction of heteroatoms and various functional groups at positions C-1, C-2, C-4, C-5, or C-6 of the 3-deoxy-D-ribo-hexose core is a key strategy for generating novel analogs. These modifications can dramatically alter the compound's electronic properties, steric profile, and potential for hydrogen bonding.

Research Findings: Synthetic strategies often involve the activation of a specific hydroxyl group, typically by converting it into a good leaving group like a tosylate or mesylate. This activated position can then undergo nucleophilic substitution to introduce a range of functionalities.

Azide (B81097) and Halogen Introduction: The synthesis of azido (B1232118) or halogenated derivatives is a common pathway to further functionalization. For instance, synthetic routes have been developed for multiply fluorinated and azido-substituted sugars starting from dianhydro derivatives. beilstein-journals.org These methods rely on nucleophilic ring-opening of epoxides or displacement of sulfonates to install the desired groups. beilstein-journals.org The azide group is particularly useful as it can be readily reduced to an amine or used in click chemistry reactions.

Fluorination: The introduction of fluorine is of particular interest. Deoxyfluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). The stereochemical outcome of such reactions is highly dependent on the substrate and reaction conditions, sometimes proceeding with inversion of configuration, while in other cases, neighboring group participation can lead to retention of the original stereochemistry. nih.gov For example, fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-α-D-allopyranoside with DAST results in the corresponding 3-deoxy-3-fluoro glucopyranoside with inversion of configuration at the C-3 position. nih.gov

Thio-Derivatives: Sulfur-containing analogs can be prepared through procedures like a double inversion at a target carbon atom. This involves creating a mesylate from a hydroxyl group, which is then displaced by a sulfur nucleophile such as potassium thioacetate (B1230152) (KSAc). mdpi.com Subsequent removal of the acetyl group yields the free thiol, introducing a soft heteroatom with unique chemical properties compared to oxygen. mdpi.com

These synthetic modifications provide access to a library of compounds essential for probing biological systems and understanding the structural requirements for molecular recognition events.

Design of Glycosidic Derivatives with Modified Aglycones for Specific Research Applications

Glycosylation, the formation of a glycosidic bond between the anomeric carbon (C-1) of the sugar and a non-sugar moiety (aglycone), is a fundamental strategy for creating derivatives with diverse applications. ethernet.edu.et The nature of the aglycone can be tailored to confer specific properties, such as fluorescence for imaging or a complex structure for pharmacological studies.

Research Findings: The synthesis of glycosides from the 3-deoxy-D-ribo-hexose scaffold typically involves the activation of the anomeric position to create a glycosyl donor. This donor is then reacted with an alcohol (the aglycone) in the presence of a promoter.

Simple Aglycones: Phenyl 3-deoxy-α- and β-D-ribo-hexopyranosides have been synthesized and obtained in crystalline form, representing simple glycosidic derivatives where the aglycone is a phenyl group. researchgate.net These can be valuable for fundamental studies of glycosidic bond stability and enzymatic hydrolysis.

Complex Aglycones: More complex aglycones are often incorporated to achieve specific biological activities. A prominent example is the synthesis of diosgenyl β-D-glycosaminosides, where the aglycone is the steroid diosgenin (B1670711). mdpi.com In these syntheses, a suitably protected glycosyl donor is coupled with diosgenin using a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com The protecting groups on the sugar are crucial for controlling the stereochemical outcome of the glycosylation, with participating groups at C-2 often directing the formation of 1,2-trans glycosides. mdpi.com

The ability to attach a wide variety of aglycones makes this a powerful approach for developing targeted probes and potential therapeutic agents based on the 3-deoxyhexose scaffold.

Development of Carbohydrate Mimics and Glycomimetics

Carbohydrate mimics, or glycomimetics, are molecules designed to imitate the structure and function of natural sugars. The 3-deoxy-D-ribo-hexose stereochemistry provides a foundation for designing mimics where the core structure is altered, for instance, by replacing the ring oxygen or introducing bioisosteric atoms like fluorine.

Synthesis of Carba-Sugar Analogs with the 3-Deoxyhexose Stereochemistry

Carba-sugars, in which the endocyclic oxygen atom is replaced by a methylene (B1212753) group, are a major class of glycomimetics. This modification makes them resistant to enzymatic hydrolysis by glycosidases, a valuable property for developing enzyme inhibitors.

Research Findings: Synthesizing carba-sugars with the specific stereochemistry of 3-deoxy-D-ribo-hexose requires sophisticated multi-step procedures.

Cyclization Strategies: A general and efficient method for carba-sugar synthesis involves an intramolecular tandem Michael/aldol cyclization. nih.gov This approach can be used to construct the carbocyclic core from acyclic precursors derived from simple sugars. Another powerful strategy was demonstrated in the synthesis of 3-deoxy-5-hydroxy-1-amino-carbasugars. rsc.org This route started from a glucose-derived ketone, which was converted to an enone via a retro-Michael elimination. A subsequent regio- and stereo-selective reduction of the double bond established the desired stereochemistry, leading to a multifunctional carbocyclic intermediate that mimics the 3-deoxyhexose structure. rsc.org

Applications: The resulting carba-sugar analogs, such as the 1-amino-carbasugars, have been investigated as potential α-glucosidase inhibitors, demonstrating their utility in mimicking the binding of natural carbohydrates to enzyme active sites. rsc.org

Analog TypeKey Structural ChangeExample Synthesis Strategy
Heteroatom Analog-OH replaced by F, N₃, SH, etc.Nucleophilic substitution of an activated hydroxyl group (e.g., mesylate) with a heteroatom nucleophile. nih.govmdpi.com
Glycosidic DerivativeAnomeric -OH linked to an aglycone.Coupling of a glycosyl donor with an alcohol (aglycone) using a promoter (e.g., TMSOTf). mdpi.com
Carba-SugarRing oxygen replaced by a CH₂ group.Intramolecular Michael/aldol cyclization of an acyclic precursor. nih.gov
Fluorinated AnalogOne or more -OH groups replaced by F.Dehydroxyfluorination using reagents like DAST. nih.gov
Thio-SugarRing oxygen or an -OH replaced by S.Double inversion at a specific carbon via a mesylate intermediate and displacement with a thioacetate anion. mdpi.com

Preparation of Fluorinated and Thio-Sugar Analogs for Chemical Biology Studies

Fluorine and sulfur atoms are often incorporated into sugar scaffolds to create tools for chemical biology. Fluorine can act as a bioisostere of a hydroxyl group while resisting oxidation and altering electronic properties. Thio-sugars, containing sulfur in place of oxygen, have different bond lengths, angles, and hydrogen-bonding capabilities, making them valuable probes.

Research Findings:

Fluorinated Analogs: The synthesis of fluorinated 3-deoxyhexose analogs is a key area of research. A chemoenzymatic strategy was used to produce 3-deoxy-3-fluoro-L-fucose, which was then successfully incorporated into trisaccharides, demonstrating its potential as a versatile probe in glycobiology. rsc.org Fluorinated sugars are often studied for their ability to interact with and be transported by membrane proteins. For example, 2,3,4-trideoxy-2,3,4-trifluoro-D-glucose has been shown to cross erythrocyte membranes, highlighting the utility of these analogs in studying biological transport processes. nih.gov The synthesis of these molecules often relies on deoxyfluorination reactions using reagents like DAST on appropriately protected sugar intermediates. nih.govresearchgate.net

Thio-Sugar Analogs: The introduction of a sulfur atom at the C-3 position is a less common but valuable modification. nih.gov A successful approach for synthesizing 3-thio derivatives involves a double inversion procedure. For example, in the context of D-glucosamine, an amino alcohol can be converted to an intermediate with an inverted stereocenter at C-3. This center is then activated (e.g., as a mesylate) and reacted with a sulfur nucleophile like potassium thioacetate, which inverts the stereocenter back to the original configuration while introducing the thioacetyl group. mdpi.com Subsequent deacetylation yields the 3-thio-sugar analog. mdpi.com These thio-analogs are useful for studying enzyme mechanisms where the hydroxyl group's role is critical.

Derivatization for Enhanced Analytical Applications and Chromatographic Separation

For a compound like 3-deoxy-D-ribo-hexose, which lacks a strong chromophore, chemical derivatization is often essential for its detection and quantification using modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). taylorandfrancis.comacademicjournals.org The goal is to attach a tag to the molecule that is easily detectable, thereby improving the sensitivity and selectivity of the analysis. researchgate.net

Research Findings: The hydroxyl groups of the sugar are the primary targets for derivatization.

Derivatization for GC Analysis: To make carbohydrates suitable for GC, their volatility must be increased. This is typically achieved by silylating the free hydroxyl groups. For a deoxyhexose like fucose, derivatization with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyls to trimethylsilyl (TMS) ethers, making the molecule volatile enough for GC-MS analysis. researchgate.net

Derivatization for HPLC Analysis: For HPLC, derivatization aims to introduce a UV-absorbing or fluorescent group. nih.gov This pre-column derivatization enhances detection by UV-Vis or fluorescence detectors.

UV-Absorbing Tags: Acyl chlorides, such as benzoyl chloride or 3,5-dinitrobenzoyl chloride (3,5-DNB), are classic reagents used to derivatize hydroxyl groups. The attached benzoyl or dinitrobenzoyl group acts as a strong chromophore, significantly improving detection sensitivity at specific UV wavelengths. nih.gov

Fluorescent Tags: For even higher sensitivity, fluorescent tags can be introduced. Rhodamine-type derivatization reagents react with hydroxyl groups to form highly fluorescent derivatives, lowering the limit of detection substantially. nih.gov Other reagents, such as those based on cyanuric chloride, can also be used to introduce moieties with high molar absorbance for sensitive detection. nanobioletters.com

This process of chemical modification is a critical step that enables the robust separation and quantification of these otherwise difficult-to-detect carbohydrate molecules from complex mixtures.

Derivatization ReagentTarget Functional GroupAnalytical TechniquePurpose
BSTFA (Silylation agent)Hydroxyl (-OH)GCIncrease volatility and thermal stability. researchgate.net
3,5-Dinitrobenzoyl chloride (3,5-DNB)Hydroxyl (-OH)HPLCIntroduce a strong UV chromophore. nih.gov
Rhodamine B isothiocyanateHydroxyl (-OH), Amino (-NH₂)HPLCIntroduce a highly sensitive fluorophore. nih.gov
Phenyl isothiocyanateAmino (-NH₂)HPLCIntroduce a UV-absorbing phenylthiourea (B91264) group. academicjournals.org
9-Fluorenylmethyl chloroformate (FMOC-Cl)Amino (-NH₂), Hydroxyl (-OH)HPLCIntroduce a sensitive fluorophore. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Deoxy Tetra O Acetyl D Ribo Hexose Derivatives

Single-Crystal X-ray Diffraction for Determination of Absolute Stereochemistry and Crystal Packing

While NMR spectroscopy provides invaluable information about the structure and conformation in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state, including the absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For a derivative of 3-Deoxy-tetra-O-acetyl-D-ribo-hexose, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, X-ray diffraction analysis can definitively confirm the D-ribo configuration by determining the relative and absolute stereochemistry of all chiral centers. The resulting crystal structure also reveals the preferred conformation of the pyranose ring in the solid state, which can be compared with the solution-state conformation determined by NMR. Furthermore, the analysis provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

A representative table of crystallographic data for a hypothetical this compound derivative is shown below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.35
b (Å)8.15
c (Å)22.10
α (°)90
β (°)90
γ (°)90
Volume (ų)1324.5
Z4
Density (calculated) (g/cm³)1.39
R-factor0.045

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net For this compound, HRMS would be used to confirm the expected molecular formula of C₁₄H₂₀O₉. nih.gov

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments can help to identify the different functional groups present in the molecule and their connectivity. nih.gov

For an acetylated sugar like this compound, common fragmentation pathways include the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the acetyl groups. The fragmentation pattern can also provide clues about the structure of the sugar backbone. The systematic analysis of these fragmentation pathways can corroborate the structure determined by NMR and X-ray crystallography.

m/z (Mass-to-Charge Ratio)Proposed Fragment
333.1[M+H]⁺
273.1[M+H - CH₃COOH]⁺
231.1[M+H - CH₃COOH - CH₂CO]⁺
169.1[M+H - 2(CH₃COOH) - CH₂CO]⁺
109.0Further fragmentation of the sugar ring

Applications in Biochemical Research and Chemical Biology with 3 Deoxy Tetra O Acetyl D Ribo Hexose Derived Compounds

Development of Probes for Investigating Carbohydrate-Binding Proteins and Glycosidase Activity

Derivatives of 3-deoxy-D-ribo-hexose are instrumental in creating probes to study the interactions between carbohydrates and proteins, such as lectins, and to assay the activity of glycosidases. These enzymes and binding proteins are crucial in a multitude of cellular processes.

Modified sugars, including deoxy derivatives, can be synthesized to incorporate reporter groups like fluorophores or biotin. These probes can then be used to identify and characterize carbohydrate-binding proteins on the cell surface or within cellular compartments. For instance, fluorescently labeled lectins are widely used to detect specific glycoconjugates, and similarly, probes derived from 3-deoxy-sugars can be designed to target specific lectins or glycosidases with altered substrate specificity. thermofisher.com

A notable application is in the development of inhibitors for glycosidases. For example, novel 3-deoxy-5-hydroxy-1-aminocarbasugars have been synthesized and evaluated as potential α-glucosidase inhibitors. rsc.org The inhibitory activities of some of these compounds against sucrase were found to be comparable to that of voglibose, a known antidiabetic drug. rsc.org This highlights the potential of 3-deoxy-sugar derivatives in designing potent and selective enzyme inhibitors for therapeutic and research purposes.

Table 1: Examples of 3-Deoxy-D-ribo-hexose Derived Probes and Their Applications

Probe/DerivativeTargetApplicationResearch Finding
Fluorescently Labeled 3-Deoxy-Sugar AnalogsCarbohydrate-Binding Proteins (Lectins)Identification and localization of specific lectins on cell surfaces.Can serve as versatile primary detection reagents in histochemical applications and flow cytometry. thermofisher.com
3-Deoxy-5-hydroxy-1-aminocarbasugarsα-Glucosidases (e.g., sucrase, maltase)Inhibition of glycosidase activity for potential therapeutic use and as research tools.Inhibitory activity against sucrase was comparable to voglibose, a clinically used inhibitor. rsc.org

Synthesis and Evaluation of Substrates and Inhibitors for Glycosyltransferase Enzymes in Research Models

Glycosyltransferases (GTs) are a large family of enzymes responsible for the synthesis of complex glycans and glycoconjugates. nih.gov The development of specific substrates and inhibitors for these enzymes is crucial for understanding their function and for potential therapeutic interventions. 3-Deoxy-tetra-O-acetyl-D-ribo-hexose serves as a valuable starting material for the synthesis of such molecules.

A key strategy in designing GT inhibitors is to modify the sugar substrate to create a molecule that can bind to the enzyme but cannot be transferred, or that inhibits the enzyme's catalytic activity. A novel synthetic route to 3-acetamido-3-deoxy-D-psicofuranose derivatives, potential inhibitors of N-acetylglucosaminyltransferases (GnTs), has been developed starting from D-mannose. nih.gov This multi-step synthesis yields a fully protected psicofuranose (B8254897) derivative that can be further modified to create targeted inhibitors. nih.gov

The evaluation of such synthetic compounds often involves in vitro enzyme assays. High-throughput screening methods, such as fluorescent assays that monitor the formation of UDP, are being used to identify new substrates for UDP-glycosyltransferases (UGTs). nih.gov These methods can be adapted to screen for inhibitors by measuring the reduction in product formation in the presence of the test compound.

Table 2: Research Findings on 3-Deoxy-Sugar Derivatives as Glycosyltransferase Modulators

DerivativeTarget EnzymeResearch ModelKey Finding
3-Acetamido-3-deoxy-D-psicofuranoseN-acetylglucosaminyltransferases (GnTs)In vitro synthesisA novel synthetic strategy was developed to produce potential inhibitors for GnTs. nih.gov
Various sugar analogsUDP-glycosyltransferases (UGTs)High-throughput fluorescent assayA screening method was optimized to identify novel substrates for UGTs, which can be adapted for inhibitor screening. nih.gov

Contributions to the Elucidation of Bacterial Glycoconjugate Assembly and Function

Bacterial cell walls are complex structures containing unique glycans, including rare deoxy amino sugars, that are often essential for bacterial survival and virulence. researchgate.netnih.gov Understanding the assembly of these glycoconjugates is a key area of research for the development of new antibiotics. Derivatives of 3-deoxy-D-ribo-hexose have proven to be valuable tools in these investigations.

One significant finding is that 3-amino-3-deoxy-D-glucose, a component of the antibiotic kanamycin, acts as an inhibitor of bacterial cell wall synthesis. nih.gov Studies have shown that this compound specifically inhibits the incorporation of amino acids into the peptidoglycan of Staphylococcus aureus. nih.gov This demonstrates the potential of 3-deoxy-sugar derivatives to selectively target bacterial processes.

Furthermore, chemoenzymatic approaches are being used to assemble bacterial glycoconjugates with site-specific modifications. nih.gov By using azide-modified UDP-sugar substrates, researchers can introduce labels into specific positions within a glycan. nih.gov This allows for the creation of probes to study the interactions of bacterial glycoconjugates with host cells and to identify the enzymes involved in their biosynthesis. The structural differences between bacterial and human glycans, particularly the presence of deoxy sugars in bacteria, can be exploited for the development of targeted therapies. researchgate.net

Table 3: Impact of 3-Deoxy-Hexose Derivatives on Bacterial Glycoconjugate Research

Derivative/ToolBacterial Process StudiedKey Research Finding
3-Amino-3-deoxy-D-glucosePeptidoglycan SynthesisInhibits the incorporation of DL-[14C]alanine into the acid-insoluble fraction of Staphylococcus aureus, indicating inhibition of cell wall synthesis. nih.gov
Azide-modified UDP-sugar substratesGlycoconjugate AssemblyEnables the site-specific labeling of bacterial glycans for use as probes in studying host-pathogen interactions. nih.gov
Metabolic glycan inhibitors based on rare bacterial monosaccharidesGlycan BiosynthesisCan be used to interfere with glycan biosynthesis and assess its impact on bacterial fitness. researchgate.net

Use in Understanding and Manipulating Cellular Metabolic Pathways at a Molecular Level

Modified sugars, particularly those labeled with isotopes, are powerful tools for tracing and understanding cellular metabolic pathways. 3-Deoxy-D-ribo-hexose derivatives, especially fluorinated and radiolabeled versions, have been pivotal in this area of research.

A prominent example is the use of F-18-labeled 3-deoxy-3-fluoro-D-glucose (3-FDG), a positron-emitting radiotracer, in positron emission tomography (PET) to study regional glucose metabolism in the brain and heart. nih.govwikipedia.org 3-FDG is taken up by cells and phosphorylated, but its 3-deoxy structure prevents further metabolism through glycolysis. nih.gov This metabolic trapping allows for the visualization and quantification of glucose uptake in tissues, providing valuable insights into their metabolic activity. nih.govwikipedia.org

Further studies on the metabolism of 3-deoxy-3-fluoro-D-glucose have revealed that it can be metabolized through alternative pathways, such as the aldose reductase and glucose dehydrogenase pathways. nih.gov This highlights the utility of such analogs in not only tracing metabolic fluxes but also in uncovering novel metabolic routes and the activities of specific enzymes in vivo. The ability to bypass normal transport and metabolic pathways with acetylated sugar derivatives can also be a useful strategy to deliver these probes into cells.

Table 4: Application of 3-Deoxy-D-ribo-hexose Derivatives in Metabolic Studies

DerivativeTechniqueBiological SystemKey Finding
F-18-labeled 3-deoxy-3-fluoro-D-glucose (3-FDG)Positron Emission Tomography (PET)Canine brain and myocardiumSuitable tracer for evaluating regional metabolic function due to its rapid accumulation and metabolic trapping. nih.gov
3-Deoxy-3-fluoro-D-glucose (3-FG)19F NMR and Gas Chromatography-Mass SpectrometryRabbit tissues and isolated cell linesMetabolized via aldose reductase and glucose dehydrogenase pathways, making it a useful tool for monitoring these enzyme activities in vivo. nih.gov
Isotopically labeled glucose (e.g., ¹³C₆)Mass Spectrometry, NMRGeneral metabolic researchServes as a tracer in metabolic studies, for analyzing fatty acid synthesis, and as an internal standard. isotope.com

Emerging Research Directions and Future Outlook for 3 Deoxy Tetra O Acetyl D Ribo Hexose Chemistry

Advancements in Automated and Flow Chemistry for Complex Deoxy Sugar Synthesis

The synthesis of complex carbohydrates, including 3-Deoxy-tetra-O-acetyl-D-ribo-hexose, has traditionally been a labor-intensive and time-consuming process, often requiring multiple protection, deprotection, and purification steps. However, recent advancements in automated and flow chemistry are set to revolutionize the synthesis of such intricate molecules.

Automated solid-phase synthesis , a technique that has been instrumental in the synthesis of peptides and oligonucleotides, is increasingly being adapted for carbohydrate synthesis. nih.gov This methodology involves anchoring a sugar moiety to a solid support and then sequentially adding monosaccharide building blocks. The use of automation allows for precise control over reaction conditions and facilitates the purification process, as excess reagents and byproducts can be easily washed away. While the direct automated synthesis of this compound has not been extensively reported, the foundational principles and technologies are in place. The development of suitable linkers and protecting group strategies compatible with the 3-deoxy-D-ribo-hexose core will be a key area of future research.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of complex deoxy sugars. nih.gov These benefits include enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. A notable example is the automated continuous-flow synthesis of protected deoxy-sugar donors, which significantly reduces reaction times and the need for intermediate purification. nih.gov This approach could be adapted for the large-scale production of this compound and its derivatives, making these compounds more accessible for further research.

The table below summarizes key research findings in the application of automated and flow chemistry to the synthesis of complex carbohydrates, highlighting the potential for application to this compound.

Research AreaKey FindingsPotential Application to this compound
Automated Solid-Phase Oligosaccharide Synthesis Development of automated synthesizers for the rapid assembly of complex glycans. researchgate.netAdaptation of solid-phase techniques for the stepwise synthesis of oligosaccharides containing 3-deoxy-D-ribo-hexose units.
Automated Continuous-Flow Synthesis of Deoxy-Sugar Building Blocks Successful synthesis of orthogonally protected 2,6-dideoxy and 3-amino-2,3,6-trideoxy sugars with significantly reduced reaction times. nih.govDevelopment of a continuous-flow process for the efficient and scalable synthesis of this compound from readily available starting materials.
Flow Chemistry for C-Glycoside Synthesis Tandem Wittig and Michael reactions in a continuous flow system to produce C-glycosylacetates.Exploration of flow-based C-glycosylation reactions using this compound as a precursor to generate novel carbon-linked analogs.

Integration of 3-Deoxy-D-ribo-hexose Derivatives into Supramolecular Chemistry and Nanotechnology Research

The unique structural features of 3-Deoxy-D-ribo-hexose derivatives make them attractive building blocks for the construction of novel supramolecular assemblies and nanomaterials. The absence of the C3 hydroxyl group can influence the hydrogen-bonding patterns and conformational preferences of the molecule, leading to distinct self-assembly behaviors compared to its fully hydroxylated counterparts.

In supramolecular chemistry , non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces are exploited to create well-defined, functional architectures. Carbohydrate-based self-assembling systems have been shown to form a variety of structures, including gels, vesicles, and nanofibers. By modifying this compound with appropriate hydrophobic and hydrophilic moieties, it is conceivable to design new amphiphiles that self-assemble into unique nanostructures. The acetyl groups can be selectively removed to expose hydroxyl groups, providing sites for further functionalization or for directing the self-assembly process through specific hydrogen-bonding interactions.

In the realm of nanotechnology , carbohydrate-functionalized nanoparticles have garnered significant attention for applications in drug delivery, bio-imaging, and diagnostics. The carbohydrate coating can enhance the biocompatibility and stability of nanoparticles and can also serve as a targeting ligand for specific cell surface receptors. 3-Deoxy-D-ribo-hexose derivatives could be conjugated to the surface of nanoparticles, such as gold nanoparticles or quantum dots, to create novel nanomaterials with tailored properties. The 3-deoxy moiety might influence the binding affinity and selectivity of these nanoparticles towards biological targets.

The following table outlines potential research directions for the integration of 3-Deoxy-D-ribo-hexose derivatives into these fields.

Research AreaPotential ApplicationExpected Outcome
Supramolecular Gels Synthesis of amphiphilic derivatives of 3-deoxy-D-ribo-hexose.Formation of hydrogels or organogels with unique thermal and mechanical properties for applications in tissue engineering or controlled release.
Self-Assembled Nanostructures Design of bolaamphiphiles or gemini (B1671429) surfactants based on the 3-deoxy-D-ribo-hexose scaffold.Creation of novel vesicles, micelles, or nanotubes with potential applications in drug encapsulation and delivery.
Functionalized Nanoparticles Covalent attachment of 3-deoxy-D-ribo-hexose derivatives to the surface of inorganic or polymeric nanoparticles.Development of targeted drug delivery systems or biosensors with enhanced specificity and biocompatibility.

Application of Advanced Computational Design in the Discovery of New Analogs with Tailored Research Properties

Advanced computational methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with specific properties and functions. The application of these methods to this compound and its derivatives holds immense promise for accelerating the discovery of new analogs with tailored research properties.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and mode of interaction of 3-deoxy-D-ribo-hexose derivatives with specific protein targets. For instance, given that some deoxy sugars are known to interact with carbohydrate-processing enzymes or lectins, computational screening of a virtual library of 3-deoxy-D-ribo-hexose analogs could identify promising candidates for further experimental investigation. MD simulations can provide insights into the conformational dynamics of these molecules in solution or when bound to a receptor, which is crucial for understanding their biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish a mathematical relationship between the structural features of a series of 3-deoxy-hexose derivatives and their observed biological activity. nih.gov This information can then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. The development of robust QSAR models for 3-deoxy-hexose derivatives would be a valuable asset in the search for new bioactive molecules.

Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. These calculations can help in understanding the underlying principles governing the unconventional reactivity of these molecules and can be used to predict the outcomes of chemical reactions.

The following table illustrates how advanced computational design can be applied to the study of this compound.

Computational MethodApplicationPotential Outcome
Molecular Docking Virtual screening of 3-deoxy-D-ribo-hexose derivatives against a panel of protein targets.Identification of potential protein binding partners and lead compounds for further development.
Molecular Dynamics (MD) Simulations Investigation of the conformational landscape and dynamic behavior of 3-deoxy-hexose derivatives in different environments.Understanding the structural basis for the biological activity and guiding the design of conformationally constrained analogs.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for the biological activity of 3-deoxy-hexose derivatives.Rational design of new analogs with enhanced potency and selectivity.
Density Functional Theory (DFT) Elucidation of the electronic properties and reactivity of this compound.Prediction of reaction mechanisms and spectroscopic properties, aiding in the design of new synthetic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.